molecular formula C18H26N4O B080939 1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine CAS No. 15090-12-7

1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine

Cat. No.: B080939
CAS No.: 15090-12-7
M. Wt: 314.4 g/mol
InChI Key: OLJGURHAYUAIJM-UHFFFAOYSA-N
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Description

1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. The reaction is often carried out under acidic or basic conditions, depending on the desired regioselectivity and yield. For instance, the use of acetic acid as a catalyst can facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as hydrazones and α-bromo ketones. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Chemistry

In chemistry, pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for therapeutic applications .

Medicine

In medicine, pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. This particular compound is being investigated for its potential to treat diseases such as cancer and neurodegenerative disorders .

Industry

Industrially, pyrazole compounds are used in the production of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrazole-4-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • Tolfenpyrad

Uniqueness

Compared to similar compounds, pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

15090-12-7

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine

InChI

InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3

InChI Key

OLJGURHAYUAIJM-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3

15090-12-7

Origin of Product

United States

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